molecular formula C16H21N3O3 B3323080 2-(Bis(pyridin-2-ylmethyl)amino)-2-(hydroxymethyl)propane-1,3-diol CAS No. 1595210-11-9

2-(Bis(pyridin-2-ylmethyl)amino)-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B3323080
CAS No.: 1595210-11-9
M. Wt: 303.36 g/mol
InChI Key: BTQARZMNZSSDGD-UHFFFAOYSA-N
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Description

2-(Bis(pyridin-2-ylmethyl)amino)-2-(hydroxymethyl)propane-1,3-diol (CAS: 1595210-11-9) is a polyol derivative featuring a central propane-1,3-diol backbone substituted with a bis(pyridin-2-ylmethyl)amino group and a hydroxymethyl group. Its molecular formula is C₁₆H₂₁N₃O₃, with a molecular weight of 303.36 g/mol . This compound is commercially available for experimental use, though its specific applications remain less documented compared to structural analogs .

Properties

IUPAC Name

2-[bis(pyridin-2-ylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-11-16(12-21,13-22)19(9-14-5-1-3-7-17-14)10-15-6-2-4-8-18-15/h1-8,20-22H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQARZMNZSSDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of "tris" derivatives, characterized by a propane-1,3-diol core modified with amino and hydroxyl groups. Key structural analogs include:

Table 1: Structural Comparison of Selected Tris Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound -N(CH₂Py-2-yl)₂, -CH₂OH C₁₆H₂₁N₃O₃ 303.36 Aromatic pyridinyl groups, metal chelation potential
BisTris -N(CH₂CH₂OH)₂ C₈H₁₉NO₅ 209.24 Hydrophilic, pH 6.3–7.5 buffering
TRIS -N(CH₂OH)₃ C₄H₁₁NO₃ 121.14 Broad buffering (pH 7–9), widely used
Tris-pyridine -CH₂OH, -Pyridin-4-yl C₉H₁₃NO₃ 199.21 Pyridine ring, rigid structure
pmideH2 -N(CH₂Py-2-yl)-, -CH₂CH₂OH (×2) C₁₃H₁₉N₂O₂ 247.31 Ethanol backbone, reduced hydroxyls
TA-AMP -N(CH₂C(CH₃)₂NH₂)-, -CH₂OH C₁₀H₂₃N₂O₃ 219.30 Branched amino groups, pKa ~9.9

Physicochemical and Functional Differences

Buffering Capacity and pH Range
  • BisTris : Effective in pH 6.3–7.5 , widely used in protein purification and electrophoresis due to minimal metal ion interference .
  • TRIS : Buffers pH 7–9 , preferred in nucleic acid studies but interacts with metal ions, limiting use in metalloenzyme assays .
  • Target Compound : Pyridine's weak basicity (pKa ~5–6 for pyridine) suggests buffering in mildly acidic to neutral ranges , though experimental data are lacking. Its aromatic groups may enhance stability in oxidative conditions.
Solubility and Hydrophobicity
  • BisTris and TRIS are highly hydrophilic due to hydroxyl groups, ensuring water solubility >1 M .
Metal Chelation and Coordination
  • Pyridine derivatives, including the target compound and Tris-pyridine , exhibit strong metal-binding capabilities. For example, Tris-pyridine forms stable complexes with transition metals like Cu²⁺ and Zn²⁺ .
  • BisTris lacks aromaticity, making it less effective in chelation but advantageous in avoiding interference with metal-dependent reactions .

Q & A

Q. What synthetic methodologies are reported for synthesizing 2-(Bis(pyridin-2-ylmethyl)amino)-2-(hydroxymethyl)propane-1,3-diol, and what parameters critically influence yield?

Synthesis typically involves multi-step organic reactions, including:

  • Reductive amination : Use of reducing agents like triethylsilane to form amine intermediates (analogous to methods in ).
  • Bromination : Phase-transfer catalysts (e.g., tricaprylmethylammonium salts) and brominating agents (e.g., HBr) to introduce halogens ().
  • Pyridinylmethyl group incorporation : Reactions with pyridine derivatives, as seen in dinucleating ligand syntheses (e.g., ).
    Critical parameters include reaction temperature, solvent polarity, and catalyst selection. Purification via column chromatography or recrystallization ensures high purity.

Q. What analytical techniques are recommended for confirming stereochemical integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns.
  • X-ray crystallography : Resolve stereochemistry and spatial arrangement (though software like Phaser in is for proteins, small-molecule crystallography uses similar principles).
  • Chromatography : HPLC with UV detection to assess purity (referenced in for related compounds).
    Cross-validation with melting point data (e.g., ) enhances reliability.

Q. How is this compound utilized as a buffer in enzymatic assays, and what pH range is optimal?

The compound acts as a zwitterionic buffer with a pH range of 5.8–7.2 ( ), ideal for maintaining stability in:

  • Enzyme kinetics studies : E.g., sulfite oxidase assays () or fructose-1,6-bisphosphatase characterization ().
  • Microbial cultures : Yeast fermentation studies ().
    Its pyridinylmethyl groups may weakly chelate metal ions, requiring caution in metal-dependent systems ().

Advanced Research Questions

Q. What mechanistic insights explain its buffer efficacy in metal-containing enzymatic systems?

The compound’s tertiary amine and hydroxyl groups enable pH buffering, while pyridinylmethyl substituents provide weak metal coordination . This can:

  • Modulate enzyme activity : Chelation of cofactors (e.g., Mg²⁺ or Ca²⁺) may alter catalytic rates ().
  • Prevent precipitation : Stabilize metal ions in solution without strong inhibition (contrast with EDTA).
    Comparative studies with Bistris (hydroxyethyl substituents; ) highlight substituent-dependent chelation strength.

Q. How do structural modifications (e.g., pyridinyl vs. hydroxyethyl groups) impact biological interactions?

  • Pyridinylmethyl groups : Enhance π-π stacking with aromatic residues in proteins (e.g., ’s ligand interactions) and increase hydrophobicity.
  • Hydroxyethyl groups (as in Bistris) : Improve water solubility but reduce metal-binding capacity ().
    Such differences necessitate tailored buffer selection for experiments involving metalloenzymes or hydrophobic substrates.

Q. How can researchers resolve contradictions in reported stability data under varying conditions?

Discrepancies may arise from:

  • Temperature sensitivity : Decomposition at >25°C ().
  • Oxidative environments : Pyridine rings may degrade under prolonged light exposure.
    Methodological solutions :
  • Stability assays : Monitor via UV-Vis spectroscopy under controlled conditions.
  • Comparative studies : Replicate protocols from (sulfite oxidase) and (yeast culture) to identify critical variables.

Methodological Recommendations

  • Synthesis : Optimize reductive amination and bromination steps ().
  • Characterization : Combine NMR, crystallography, and chromatographic data.
  • Application : Pre-screen buffer-metal interactions via isothermal titration calorimetry (ITC) before enzymatic assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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